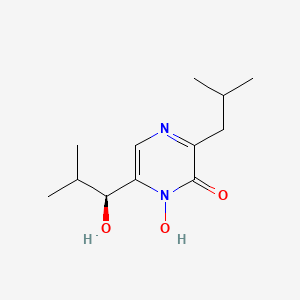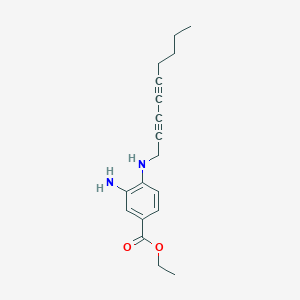
Neohydroxyaspergillic Acid
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Neohydroxyaspergillic Acid, a fungal metabolite produced by A. sclerotiorum, exhibits antibiotic and antifungal activities . It inhibits the growth of various bacteria such as P. aeruginosa, M. smegmatis, S. aureus, E. coli, K. pneumoniae, B. mycoides, and B. subtilis . It also inhibits the growth of certain fungi .
Mode of Action
It is known to exhibit antibacterial, antifungal, and antiviral activities . It interacts with its targets, inhibiting their growth and proliferation .
Biochemical Pathways
The biosynthetic pathway for this compound was confirmed by establishing an in vitro CRISPR-ribonucleoprotein system to individually delete genes within the cluster . The biosynthetic gene cluster of this compound was predicted using the aspergillic acid gene cluster as a model . The production of this compound has been shown to require co-cultivation methods or special growth conditions .
Pharmacokinetics
melleus under laboratory growth conditions .
Result of Action
This compound inhibits the growth of various bacteria and fungi . It has been found to have antibacterial and antitumoral effects . The compound’s action results in the inhibition of the growth and proliferation of these organisms .
Action Environment
The production of this compound has been shown to require co-cultivation methods or special growth conditions . Environmental factors such as the presence of other organisms and specific growth conditions can influence the compound’s action, efficacy, and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neohydroxyaspergillic acid is typically produced through fermentation processes involving Aspergillus species. The production can be optimized using different culture media and methodologies such as Microparticulate Enhancement Cultivation (MPEC) and Semi-Solid-State Fermentation (Semi-SSF) . The addition of inert supports like talcum powder to the culture medium can significantly influence the yield of this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fungus is grown under controlled conditions to maximize the yield of the desired metabolite. Factors such as pH, temperature, and nutrient availability are carefully monitored and adjusted to optimize production .
Analyse Chemischer Reaktionen
Reaktionstypen: Neohydroxyaspergillinsäure durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind entscheidend, um die Verbindung zu modifizieren, um ihre biologische Aktivität zu verbessern oder um ihre Eigenschaften in verschiedenen Kontexten zu untersuchen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Neohydroxyaspergillinsäure verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die gewünschte Umwandlung sicherzustellen .
Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von Neohydroxyaspergillinsäure entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Reduktionsreaktionen deoxygenierte Verbindungen erzeugen können .
Wissenschaftliche Forschungsanwendungen
Neohydroxyaspergillinsäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Neohydroxyaspergillinsäure übt ihre Wirkungen hauptsächlich durch die Hemmung des mikrobiellen Wachstums aus. Sie zielt auf essentielle Enzyme und Pfade in Bakterien und Pilzen ab, stört ihre Stoffwechselprozesse und führt zum Zelltod . Die genauen molekularen Ziele und Pfade, die beteiligt sind, werden noch untersucht, aber es wird angenommen, dass die Fähigkeit der Verbindung, Metallionen zu chelatieren, eine wichtige Rolle bei ihrer antimikrobiellen Aktivität spielt .
Ähnliche Verbindungen:
Aspergillinsäure: Eine eng verwandte Verbindung mit ähnlichen antibiotischen und antifungalen Eigenschaften.
Neoaspergillinsäure: Ein weiteres Derivat mit vergleichbaren biologischen Aktivitäten.
Einzigartigkeit: Neohydroxyaspergillinsäure ist aufgrund ihres spezifischen Hydroxylierungsmusters einzigartig, das zu seiner besonderen biologischen Aktivität beiträgt. Seine Fähigkeit, ein breites Spektrum an Mikroorganismen zu hemmen, macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen .
Vergleich Mit ähnlichen Verbindungen
Aspergillic Acid: A closely related compound with similar antibiotic and antifungal properties.
Neoaspergillic Acid: Another derivative with comparable biological activities.
Uniqueness: Neohydroxyaspergillic acid is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activity. Its ability to inhibit a broad spectrum of microorganisms makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
IUPAC Name |
1-hydroxy-6-[(1S)-1-hydroxy-2-methylpropyl]-3-(2-methylpropyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-7(2)5-9-12(16)14(17)10(6-13-9)11(15)8(3)4/h6-8,11,15,17H,5H2,1-4H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTAJMQGQJRLDK-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(N(C1=O)O)C(C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NC=C(N(C1=O)O)[C@H](C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt](/img/structure/B3026251.png)



![1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride](/img/structure/B3026256.png)
![(7R,13Z,16Z,19Z,21E,23S)-23-hydroperoxy-4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium,innersalt,4-oxide](/img/structure/B3026257.png)




